2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C18H17FN2OS2 This compound is characterized by the presence of a fluorobenzyl group, a sulfanyl group, and a tetrahydrobenzothieno pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the intermediate compound.
Addition of the Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of efficiency.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified tetrahydrobenzothieno pyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.
Material Science: Exploration of its properties for use in advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl and sulfanyl groups play a crucial role in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(4-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the specific positioning of the fluorobenzyl and sulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H17FN2OS2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17FN2OS2/c1-21-17(22)15-13-4-2-3-5-14(13)24-16(15)20-18(21)23-10-11-6-8-12(19)9-7-11/h6-9H,2-5,10H2,1H3 |
InChI Key |
WGCAFASQKUGVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)F)SC4=C2CCCC4 |
Origin of Product |
United States |
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